molecular formula C16H26Cl2N2O2 B5972980 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-isopropylpiperazine dihydrochloride

1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-isopropylpiperazine dihydrochloride

Cat. No. B5972980
M. Wt: 349.3 g/mol
InChI Key: VFTHNQSRSBBYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-isopropylpiperazine dihydrochloride, also known as BDMP, is a chemical compound that has gained attention in the scientific research community for its potential applications in the fields of medicine and neuroscience. BDMP is a piperazine derivative that has been synthesized through a multi-step process and has been found to have unique biochemical and physiological effects. In

Mechanism of Action

1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-isopropylpiperazine dihydrochloride has been found to act as a selective serotonin reuptake inhibitor (SSRI). It binds to the serotonin transporter and inhibits the reuptake of serotonin, leading to an increase in extracellular serotonin levels. This increase in serotonin levels has been linked to the antidepressant and anxiolytic effects of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-isopropylpiperazine dihydrochloride.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-isopropylpiperazine dihydrochloride has been found to have unique biochemical and physiological effects. In addition to its SSRI activity, 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-isopropylpiperazine dihydrochloride has been found to have affinity for other receptors, including the dopamine transporter and the sigma-1 receptor. 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-isopropylpiperazine dihydrochloride has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal growth and survival.

Advantages and Limitations for Lab Experiments

1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-isopropylpiperazine dihydrochloride has several advantages for lab experiments. It is a highly selective and potent SSRI, making it a useful tool for studying the function of the serotonin transporter. 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-isopropylpiperazine dihydrochloride is also stable and easy to handle, making it a convenient compound for lab experiments. However, 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-isopropylpiperazine dihydrochloride has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-isopropylpiperazine dihydrochloride also has potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-isopropylpiperazine dihydrochloride. One area of interest is the potential use of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-isopropylpiperazine dihydrochloride as an antidepressant and anxiolytic agent. Further studies are needed to determine the efficacy and safety of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-isopropylpiperazine dihydrochloride in humans. Another area of interest is the potential use of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-isopropylpiperazine dihydrochloride as a tool for studying the function of the serotonin transporter. Future studies could investigate the effects of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-isopropylpiperazine dihydrochloride on serotonin transporter function in different brain regions and in different animal models. Finally, future studies could investigate the potential off-target effects of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-isopropylpiperazine dihydrochloride and develop more selective compounds based on the structure of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-isopropylpiperazine dihydrochloride.

Synthesis Methods

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-isopropylpiperazine dihydrochloride involves a multi-step process that includes the reaction of 1,4-benzodioxane with chloroacetyl chloride to form 1-(2,3-dihydro-1,4-benzodioxin-2-yl)acetyl chloride. This intermediate is then reacted with isopropylpiperazine to form the final product, 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-isopropylpiperazine dihydrochloride. The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-isopropylpiperazine dihydrochloride has been optimized to yield high purity and high yield.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-isopropylpiperazine dihydrochloride has been found to have potential applications in the fields of medicine and neuroscience. In medicine, 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-isopropylpiperazine dihydrochloride has been studied for its potential as an antidepressant and anxiolytic agent. In neuroscience, 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-isopropylpiperazine dihydrochloride has been studied for its potential as a tool for studying the function of the serotonin transporter.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-propan-2-ylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.2ClH/c1-13(2)18-9-7-17(8-10-18)11-14-12-19-15-5-3-4-6-16(15)20-14;;/h3-6,13-14H,7-12H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTHNQSRSBBYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2COC3=CC=CC=C3O2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-isopropylpiperazine dihydrochloride

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